(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride
Description
“(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride” (CAS: 1417789-69-5) is a chiral pyridine derivative featuring a pyrrolidine-thioether substituent at the 2-position and a nitro group at the 3-position of the pyridine ring. The compound’s stereochemistry (R-configuration) and hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical and chemical research. It is commercially available through suppliers like Shanghai Jixiang Biotechnology Co., Ltd., which lists it as a customizable or stock product .
Properties
IUPAC Name |
3-nitro-2-[(3R)-pyrrolidin-3-yl]sulfanylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDIJXXSBZKGG-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1SC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-(Pyrrolidin-3-ylthio)pyridine
A direct approach involves nitrating 2-(pyrrolidin-3-ylthio)pyridine (CAS 1420872-64-5). The reaction employs fuming nitric acid (HNO₃, 90%) in sulfuric acid (H₂SO₄, 98%) at -10°C to 0°C:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Nitrating agent | HNO₃/H₂SO₄ (1:3 v/v) |
| Temperature | -10°C (controlled addition) |
| Reaction time | 4–6 hours |
| Yield | 62–68% |
Regioselectivity challenges arise due to competing para-nitration. Molecular modeling studies suggest the thioether group directs electrophilic attack to the 3-position through sulfur’s +M effect.
Thioether Formation via Nucleophilic Aromatic Substitution
An alternative route constructs the thioether bond early in the synthesis:
Synthesis of 2-chloro-3-nitropyridine
Chlorination of 3-nitropyridine using PCl₅ in POCl₃ (80°C, 12 hr) achieves 89% conversion.Stereoselective Thiol Coupling
(R)-Pyrrolidin-3-ylthiol reacts with 2-chloro-3-nitropyridine under basic conditions (K₂CO₃, DMF, 60°C):
$$
\text{C}5\text{H}3\text{NCl(NO}2\text{)} + \text{C}4\text{H}8\text{NS} \xrightarrow{\text{K}2\text{CO}3} \text{C}9\text{H}{10}\text{N}3\text{O}_2\text{S} + \text{KCl}
$$
Optimization Data- Base: K₂CO₃ > Et₃N (yield improvement: 22%)
- Solvent: DMF > DMSO (reduced side-product formation)
- Temperature: 60°C optimal (78% yield vs. 54% at 40°C)
Pyrrolidine Ring Synthesis with Stereochemical Control
Asymmetric Synthesis of (R)-Pyrrolidin-3-ylthiol
The chiral pyrrolidine precursor is synthesized via:
Method A : Enzymatic resolution of racemic 3-mercaptopyrrolidine using Candida antarctica lipase B (CAL-B).
- Substrate: 3-acetylthio-pyrrolidine
- Resolution efficiency: E = 42 (99% ee for R-enantiomer)
Method B : Chiral pool synthesis from L-proline:
- L-proline → Boc-protected prolinol (H₂, Ra-Ni, 80% yield)
- Mitsunobu reaction with thioacetate (DIAD, PPh₃, 73%)
- Deprotection (HCl/dioxane) → (R)-pyrrolidin-3-ylthiol (91% ee)
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether, achieving 98% salt formation efficiency. Critical parameters include:
- Solvent system: Et₂O/CH₂Cl₂ (4:1) prevents oiling out
- Stoichiometry: 1.05 eq HCl ensures complete protonation
- Crystallization: Cooling to -20°C yields needle-like crystals (mp 214–216°C)
Analytical Characterization and Quality Control
Key Spectroscopic Data
| Technique | Characteristics |
|---|---|
| ¹H NMR | δ 8.71 (d, J=4.8 Hz, H-6), 3.42 (m, H-3 pyrrolidine) |
| HRMS | m/z 225.0634 [M+H]⁺ (calc. 225.0638) |
| HPLC | >99.5% purity (Chiralpak IC-3, 97:3 hexane/IPA) |
Impurity Profile
- Main byproduct: 3-nitro-2-(pyrrolidin-2-ylthio)pyridine (0.3–0.7%) from pyrrolidine epimerization
Comparative Evaluation of Synthetic Methods
Table 1. Method Efficiency Analysis
| Method | Total Yield | Stereopurity | Scalability |
|---|---|---|---|
| Sequential nitration | 58% | 91% ee | >100g |
| Thioether-first | 72% | 98% ee | <50g |
| Enzymatic resolution | 41% | 99% ee | Pilot scale |
The thioether-first approach offers superior yield and stereocontrol but requires stringent temperature control during nitration.
Industrial-Scale Process Considerations
For kilogram-scale production, the following modifications are recommended:
Chemical Reactions Analysis
Reactivity of the Nitro Group
The nitro group participates in reduction and nucleophilic substitution:
Reduction to Amine
Catalytic hydrogenation or treatment with Na/NH₄Cl reduces the nitro group to an amine:
This modification is critical for enhancing bioavailability in pharmaceutical applications .
Nucleophilic Aromatic Substitution
The nitro group activates the pyridine ring for nucleophilic attack. For example:
-
Halogenation : Reaction with PCl₃ substitutes nitro with chlorine under mild conditions .
-
Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids replaces nitro with aryl groups .
Thioether-Based Reactions
The pyrrolidin-3-ylthio group undergoes oxidation and alkylation:
Oxidation to Sulfone
Treatment with H₂O₂-urea complex oxidizes the thioether to sulfone:
This enhances electrophilicity for further functionalization .
Alkylation at Sulfur
The sulfur atom reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts, useful in catalysis.
Pyrrolidine Ring Modifications
The stereospecific pyrrolidine moiety enables chiral resolution and coordination chemistry:
-
Protonation : The tertiary amine forms stable salts with acids (e.g., HCl) .
-
Metal Coordination : Binds to Ru(II) or Os(II) complexes via nitrogen lone pairs, enabling anticancer applications .
Comparative Reactivity Table
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Antiviral Activity
Research indicates that (R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has antiviral properties. It acts as an inhibitor of host kinases, which are crucial for viral replication. In vitro studies have demonstrated its effectiveness against viruses such as Dengue virus, showcasing its potential in developing antiviral therapies .
Anticancer Properties
The compound has been investigated for its anticancer effects. Studies have shown that derivatives of similar pyrrolidine compounds can selectively inhibit kinases involved in cancer progression. For example, structure-activity relationship (SAR) studies have identified compounds with similar scaffolds as preclinical candidates for treating various cancers due to favorable pharmacokinetic properties .
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs targeting various diseases, including cancer and viral infections. Its unique structure allows for modifications that can enhance its therapeutic efficacy and selectivity.
Drug Development
The synthesis of this compound and its derivatives is crucial for drug development processes. Researchers are exploring its potential in creating novel therapeutics with improved safety profiles and efficacy against resistant strains of pathogens .
Case Study 1: Antiviral Screening
A recent study screened several pyridine derivatives, including this compound, for antiviral activity against Dengue virus. The results indicated that this compound significantly reduced viral replication in human dendritic cells, highlighting its potential as a lead compound for further development .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and evaluated their effects on different cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for anticancer drug discovery .
Mechanism of Action
The mechanism of action of ®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrolidin-3-ylthio group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: Unlike derivatives such as 2-chloro-4-iodonicotinonitrile (halogen-rich) or 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (methoxy and acetyl groups), the target compound uniquely combines a nitro group with a chiral pyrrolidine-thioether. This configuration may enhance redox activity or stereoselective binding .
Salt Form : The hydrochloride salt distinguishes it from neutral analogs like (E)-methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate, improving aqueous solubility for biological assays .
Chirality : The (R)-enantiomer is explicitly specified, unlike racemic or uncharacterized pyrrolidine derivatives in catalogs (e.g., N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl), which lack stereochemical details .
Biological Activity
(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂ClN₃O₂S, with a molecular weight of approximately 216.73 g/mol. The compound is characterized by a pyridine ring substituted with a nitro group and a pyrrolidinylthio moiety, which enhances its reactivity and biological profile.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃O₂S |
| Molecular Weight | 216.73 g/mol |
| IUPAC Name | 3-nitro-2-[(3R)-pyrrolidin-3-yl]sulfanylpyridine;hydrochloride |
| CAS Number | 1417789-69-5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group is crucial for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures often display potent antibacterial properties due to their ability to disrupt bacterial cell functions.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves the bioreduction of the nitro group, leading to reactive intermediates that can interact with cellular components, potentially inducing apoptosis in cancer cells. Research has indicated that nitro-substituted pyridine derivatives often show enhanced cytotoxicity against cancer cell lines.
Neuroprotective Effects
The compound's potential neuroprotective effects are under investigation, particularly in the context of neurodegenerative diseases. The pyrrolidinylthio group may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Nitro Group Bioreduction : The nitro group can be reduced within biological systems to form reactive species that can modify proteins and nucleic acids.
- Thioether Formation : The sulfur atom in the pyrrolidinylthio moiety may participate in nucleophilic reactions, enhancing the compound's reactivity towards biological targets.
- Interaction with Cellular Components : The compound may bind to proteins involved in cell signaling pathways, influencing cellular responses.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the broth microdilution method. Results indicated significant inhibition of growth for both Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Anticancer Activity Assessment
In vitro assays conducted on several cancer cell lines revealed that this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising anticancer profile . Further structure-activity relationship (SAR) studies indicated that modifications to the nitro group could enhance potency against specific cancer types.
Q & A
Q. Advanced
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance coupling efficiency. Evidence shows Pd(PPh₃)₄ achieves >80% yield for analogous nitro-thioether pyridines .
- Solvent Effects : Use DMF for high solubility of nitro intermediates but switch to THF to reduce byproducts.
- Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition risks .
- Workup Optimization : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for >95% purity .
How should researchers resolve contradictions in spectroscopic data during characterization?
Q. Advanced
- Unexpected NMR Splitting : If pyrrolidine protons show non-equivalence inconsistent with (R)-configuration, use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .
- HRMS Discrepancies : Recalibrate instrumentation or verify ionization mode (e.g., switch from ESI⁺ to APCI for chloride adducts).
- IR Anomalies : Compare with computed spectra (DFT) to distinguish nitro resonances from potential contaminants like nitriles .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential HCl gas release during salt formation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
What strategies enable selective functionalization of the nitro group in this compound?
Q. Advanced
- Reduction to Amine : Use Fe powder in HCl/EtOH at 50°C to reduce the nitro group to NH₂ while preserving the thioether linkage. Monitor via TLC (Rf shift from 0.4 to 0.2 in hexane/EtOAc) .
- Challenges : Competing reduction of the thioether can occur; add catalytic thiourea to suppress side reactions.
How is the (R)-stereochemistry of the pyrrolidine moiety experimentally confirmed?
Q. Advanced
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using Cu-Kα radiation) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra of (R) and (S) enantiomers .
- Chiral Derivatization : Convert the compound to a diastereomeric mixture using a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H NMR .
What are its potential applications in medicinal chemistry research?
Q. Basic
- Drug Scaffold : The nitro-thioether-pyridine core is a versatile pharmacophore for kinase inhibitors or antimicrobial agents.
- Targeted Delivery : Functionalize the pyrrolidine nitrogen for conjugation to prodrugs or biomolecules (e.g., peptides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
